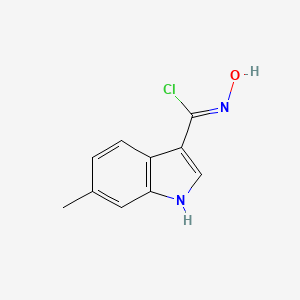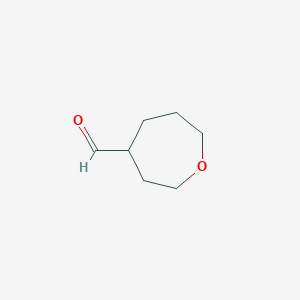![molecular formula C5H2F3N2NaOS B2621704 Sodium [4-oxo-6-(trifluoromethyl)-3H-pyrimidin-2-YL]sulfanide CAS No. 1353506-95-2](/img/structure/B2621704.png)
Sodium [4-oxo-6-(trifluoromethyl)-3H-pyrimidin-2-YL]sulfanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium [4-oxo-6-(trifluoromethyl)-3H-pyrimidin-2-YL]sulfanide is a derivative of pyrimidine, an aromatic heterocyclic organic compound. Pyrimidine derivatives are significant in various biological processes and are found in nucleotides such as cytosine, thymine, and uracil. The trifluoromethyl group (-CF3) attached to the pyrimidine ring enhances the compound’s chemical properties, making it valuable in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium [4-oxo-6-(trifluoromethyl)-3H-pyrimidin-2-YL]sulfanide typically involves the reaction of 6-trifluoromethylcomanic acid with sodium hydrosulfide. This reaction yields 4-oxo-6-trifluoromethyl-4H-thiopyran-2-carboxylic acid, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows standard organic synthesis protocols, involving controlled reaction conditions and purification steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium [4-oxo-6-(trifluoromethyl)-3H-pyrimidin-2-YL]sulfanide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The pyrimidine ring can undergo addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, Sodium [4-oxo-6-(trifluoromethyl)-3H-pyrimidin-2-YL]sulfanide is used as a building block for synthesizing more complex molecules.
Biology and Medicine: Pyrimidine derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antiviral, anticancer, and antimicrobial properties. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science. Its unique chemical properties make it valuable for developing new materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of Sodium [4-oxo-6-(trifluoromethyl)-3H-pyrimidin-2-YL]sulfanide involves its interaction with biological molecules. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
4-oxo-6-trifluoromethyl-4H-thiopyran-2-carboxylic acid: A similar compound with a thiopyran ring instead of a pyrimidine ring.
Trifluoromethylsilane: Another compound containing the trifluoromethyl group, used in different chemical reactions.
Uniqueness: Sodium [4-oxo-6-(trifluoromethyl)-3H-pyrimidin-2-YL]sulfanide is unique due to its combination of a pyrimidine ring and a trifluoromethyl group. This combination enhances its chemical stability, bioavailability, and potential therapeutic effects, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
sodium;6-oxo-4-(trifluoromethyl)-1H-pyrimidine-2-thiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2OS.Na/c6-5(7,8)2-1-3(11)10-4(12)9-2;/h1H,(H2,9,10,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNDVUUSNLNEHD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)[S-])C(F)(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N2NaOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2621622.png)
![2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2621624.png)

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2621629.png)
![N-(2,4-DIMETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2621630.png)
![5-{[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2621633.png)
![4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2621634.png)
![2-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2621635.png)
![methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2621636.png)
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2621637.png)



![2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2621644.png)
